molecular formula C19H16BrN3O3 B5508239 N'-(1,3-benzodioxol-5-ylmethylene)-2-(5-bromo-2-methyl-1H-indol-3-yl)acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(5-bromo-2-methyl-1H-indol-3-yl)acetohydrazide

Cat. No. B5508239
M. Wt: 414.3 g/mol
InChI Key: MFTKVYISFIDEFS-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to "N'-(1,3-benzodioxol-5-ylmethylene)-2-(5-bromo-2-methyl-1H-indol-3-yl)acetohydrazide" involves condensation methods using specific carbaldehydes and hydrazines. For example, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via simple condensation, characterized using spectroscopic techniques like 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures analyzed using X-ray diffraction (Rahman et al., 2020).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as various acetohydrazide derivatives, has been extensively studied. These studies include NMR, IR spectroscopy, and single crystal X-ray diffraction to determine the detailed structural parameters and the configuration of the molecules, highlighting the importance of spectroscopic methods in understanding the molecular architecture of such compounds (Quoc et al., 2019).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, forming complexes with heavy metals or undergoing further reactions to yield novel derivatives with potential biological activities. The specific chemical properties, such as reactivity with lead ions, are explored using electrochemical approaches to develop sensitive and selective sensors (Rahman et al., 2020).

Scientific Research Applications

Detection of Carcinogenic Lead

The compound has been utilized in the synthesis of ligands for the significant detection of carcinogenic heavy metal ions, particularly lead (Pb2+), via a reliable electrochemical approach. A sensitive and selective Pb2+ sensor was developed, showing promising results for environmental monitoring and public health protection (Rahman, Hussain, Arshad, & Asiri, 2020).

Anticancer Evaluation

Another study focused on the synthesis and evaluation of benzimidazole derivatives, including compounds structurally similar to N'-(1,3-benzodioxol-5-ylmethylene)-2-(5-bromo-2-methyl-1H-indol-3-yl)acetohydrazide, for their anticancer properties. These compounds were tested against various cancer cell lines, revealing moderate to significant anticancer activity (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antifungal Agents

Research into novel indolyl pyrimidine carbohydrazides has shown that compounds with a similar structure to this compound possess antifungal properties. The study demonstrated the potential of these compounds as antifungal agents against various fungal strains, suggesting their use in developing new antifungal drugs (Gaffar, Nikalje, Riyaz, Bafana, & Lukkad, 2012).

Insecticidal Activity

Analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, which share structural similarities with this compound, have been synthesized and tested for their insecticidal activity. Some derivatives showed high insecticidal activities, indicating the potential for agricultural applications (Sawada et al., 2003).

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(5-bromo-2-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-11-14(15-7-13(20)3-4-16(15)22-11)8-19(24)23-21-9-12-2-5-17-18(6-12)26-10-25-17/h2-7,9,22H,8,10H2,1H3,(H,23,24)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTKVYISFIDEFS-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)NN=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)N/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.